![molecular formula C15H11ClN2O3 B14415841 2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid CAS No. 82000-25-7](/img/structure/B14415841.png)
2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a benzoic acid moiety linked to a hydrazinyl group, which is further connected to a phenylethylidene group with a chlorine atom. The presence of these functional groups makes it a versatile compound for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid typically involves the reaction of 2-hydrazinylbenzoic acid with 1-chloro-2-oxo-2-phenylethylidene. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the phenylethylidene group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and pathways, making the compound useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(1-Bromo-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid
- 2-[2-(1-Iodo-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid
- 2-[2-(1-Fluoro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid
Uniqueness
Compared to its analogs, 2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
82000-25-7 |
|---|---|
Formule moléculaire |
C15H11ClN2O3 |
Poids moléculaire |
302.71 g/mol |
Nom IUPAC |
2-[2-(1-chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C15H11ClN2O3/c16-14(13(19)10-6-2-1-3-7-10)18-17-12-9-5-4-8-11(12)15(20)21/h1-9,17H,(H,20,21) |
Clé InChI |
PFDYEIXPQDSGQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)
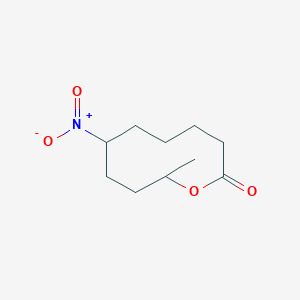
![Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate](/img/structure/B14415772.png)
![5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14415780.png)
![4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole](/img/structure/B14415789.png)
![1-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B14415790.png)
![2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14415796.png)
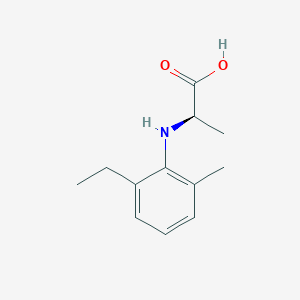
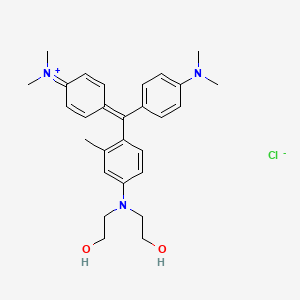
![[2-(Benzenetellurinyl)-1-methoxyethyl]benzene](/img/structure/B14415811.png)
![1,4-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14415813.png)
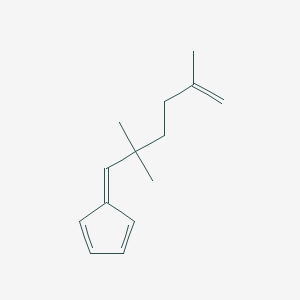
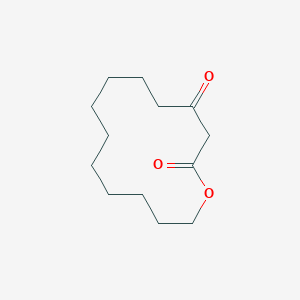
![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
